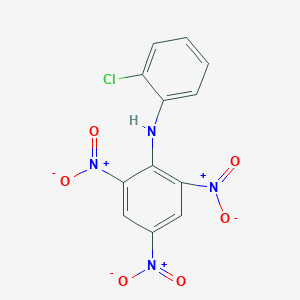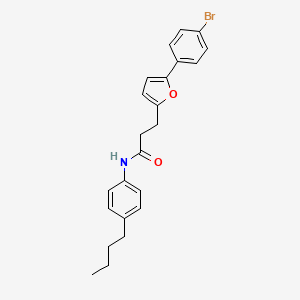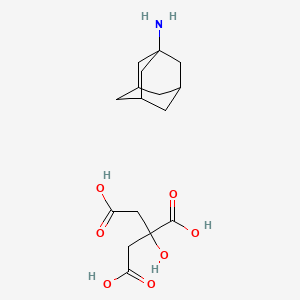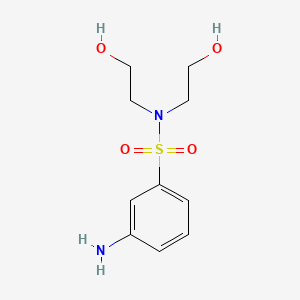
N-(2-Chlorophenyl)-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-2,4,6-trinitroaniline is an aromatic compound characterized by the presence of a chlorinated phenyl group and three nitro groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of 2-chloroaniline followed by the introduction of nitro groups at specific positions on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Products include various nitro-oxidized derivatives.
Reduction: Major products are the corresponding amines.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-(2-Chlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)benzamide
- 2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
Uniqueness
N-(2-Chlorophenyl)-2,4,6-trinitroaniline is unique due to the presence of three nitro groups, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific research and industrial purposes.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse applications
Properties
Molecular Formula |
C12H7ClN4O6 |
|---|---|
Molecular Weight |
338.66 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7ClN4O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H |
InChI Key |
UAQXECLUCCIJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)

![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)




![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)



![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)


